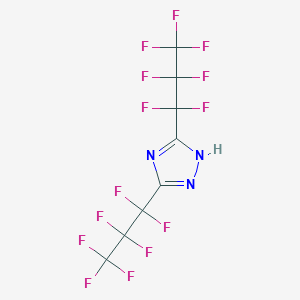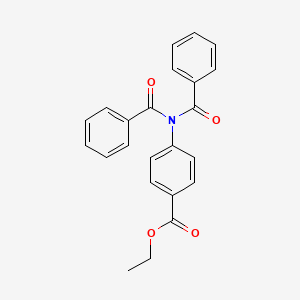
Ethyl 4-(dibenzoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(dibenzoylamino)benzoate is an organic compound with the molecular formula C23H19NO4 It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a dibenzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of ethyl 4-(dibenzoylamino)benzoate may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for the efficient production of the compound by maintaining a steady flow of reactants through a reactor, ensuring consistent reaction conditions and high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dibenzoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoates .
Scientific Research Applications
Ethyl 4-(dibenzoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(dibenzoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, it may interact with sodium channels, preventing the influx of sodium ions and thereby blocking nerve impulses, similar to the action of local anesthetics .
Comparison with Similar Compounds
Ethyl 4-(dibenzoylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound is also used as a photoinitiator and has applications in dental materials and UV-curing systems.
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic, this compound shares some structural similarities but differs in its functional groups and specific applications.
Properties
CAS No. |
6317-92-6 |
|---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-(dibenzoylamino)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-2-28-23(27)19-13-15-20(16-14-19)24(21(25)17-9-5-3-6-10-17)22(26)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
InChI Key |
MFQIIEANYKVKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
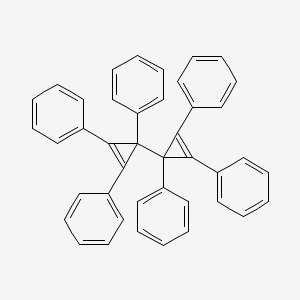

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
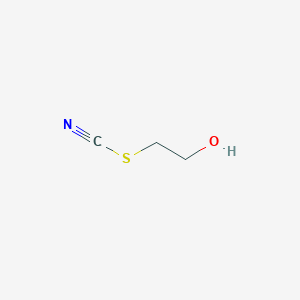
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
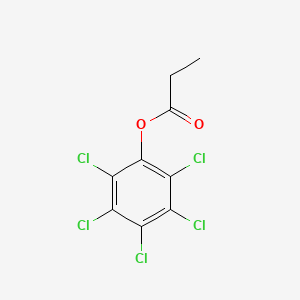
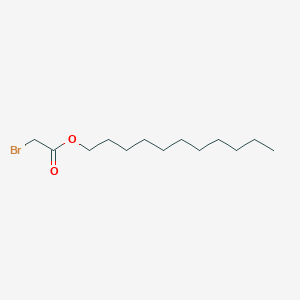
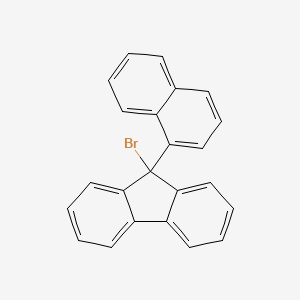
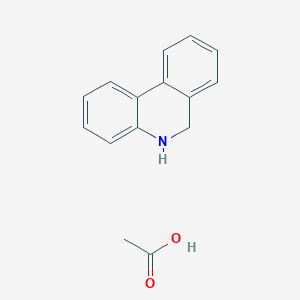

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
